tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C15H19BrN2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate typically involves organic synthesis techniques. The preparation method may include the following steps:
Starting Materials: The synthesis begins with isoquinoline and tert-butyl carbamate as the primary starting materials.
Bromination: The isoquinoline undergoes bromination to introduce a bromine atom at the 7th position, forming 7-bromoisoquinoline.
Carbamoylation: The 7-bromoisoquinoline is then reacted with tert-butyl carbamate in the presence of a suitable catalyst to form this compound.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where isoquinoline derivatives have shown promise.
Industry: It is used in the development of new materials and chemicals with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-butyl (7-bromoquinolin-3-yl)carbamate: This compound has a similar structure but with a quinoline ring instead of an isoquinoline ring. The difference in ring structure can lead to variations in chemical reactivity and biological activity.
tert-butyl N-[(7-chloroisoquinolin-3-yl)methyl]carbamate: This compound has a chlorine atom instead of a bromine atom. The halogen substitution can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the carbamate group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2648941-89-1 |
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Molecular Formula |
C15H17BrN2O2 |
Molecular Weight |
337.2 |
Purity |
95 |
Origin of Product |
United States |
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